(2-Methylbenzo[D]thiazol-6-YL)methanol
Overview
Description
(2-Methylbenzo[D]thiazol-6-YL)methanol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the second position and a methanol group at the sixth position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to exhibit weak cox-1 inhibitory activity . This suggests that (2-Methylbenzo[D]thiazol-6-YL)methanol may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.
Action Environment
The solubility properties of thiazole derivatives suggest that their action may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include (2-Methylbenzo[D]thiazol-6-YL)methanol, have been found to exhibit diverse biological activities . These activities include acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been found to have potent biological activities, such as antimicrobial, antifungal, and antitumor effects
Molecular Mechanism
Thiazole derivatives have been found to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[D]thiazol-6-YL)methanol typically involves the reaction of 2-methylbenzothiazole with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the benzothiazole ring acts as the nucleophile .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is typically heated to a temperature range of 80-100°C, and the pH is maintained between 4 and 5 to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: (2-Methylbenzo[D]thiazol-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzothiazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: 2-Methylbenzo[D]thiazol-6-carboxylic acid.
Reduction: 2-Methylbenzo[D]thiazoline-6-methanol.
Substitution: 5-Bromo-2-methylbenzo[D]thiazol-6-YL)methanol.
Scientific Research Applications
(2-Methylbenzo[D]thiazol-6-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzothiazole derivatives.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes, fungicides, and biocides.
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the methanol group, making it less polar and less reactive in certain chemical reactions.
6-Hydroxy-2-methylbenzothiazole: Contains a hydroxyl group instead of a methanol group, which can affect its solubility and reactivity.
2-Methylbenzo[D]thiazol-5-YL)methanol: Similar structure but with the methanol group at a different position, leading to different chemical properties and reactivity.
Uniqueness: (2-Methylbenzo[D]thiazol-6-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor and its diverse reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABUKKLVPBEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301878 | |
Record name | 2-Methyl-6-benzothiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-65-9 | |
Record name | 2-Methyl-6-benzothiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103440-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-benzothiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.